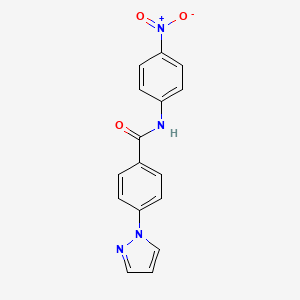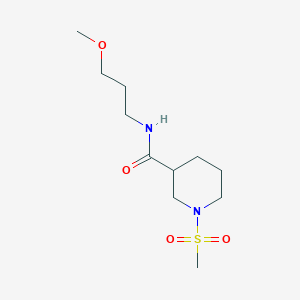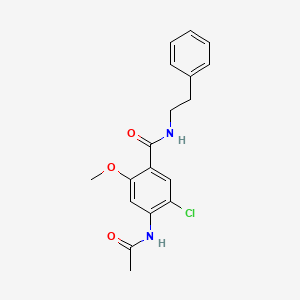
N-(4-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide
Übersicht
Beschreibung
N-(4-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide, also known as NPPB, is a chemical compound that belongs to the class of pyrazoles. This compound has gained significant attention in scientific research due to its diverse applications in various fields.
Wirkmechanismus
N-(4-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide exerts its effects by blocking ion channels and transporters. It binds to the channels and transporters and prevents the flow of ions or molecules across the membrane. N-(4-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to block the CFTR channel by binding to the intracellular side of the channel and preventing the opening of the channel. It also blocks the CaCC channel by binding to the extracellular side of the channel and preventing the influx of chloride ions. N-(4-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to block the OAT transporter by binding to the substrate-binding site and preventing the transport of organic anions.
Biochemical and Physiological Effects:
N-(4-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to have diverse biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, such as breast cancer cells, by inducing cell cycle arrest and apoptosis. N-(4-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide has also been shown to reduce the secretion of pro-inflammatory cytokines, such as interleukin-6 (IL-6), in macrophages. N-(4-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to reduce the contraction of smooth muscle cells in the airway and the gastrointestinal tract, making it a potential therapeutic agent for asthma and irritable bowel syndrome.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide has several advantages for lab experiments. It is a potent and specific blocker of ion channels and transporters, making it a valuable tool for studying their function. N-(4-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide is also stable and easy to handle, making it suitable for long-term experiments. However, N-(4-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous solutions. N-(4-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide can also exhibit non-specific effects at high concentrations, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for the study of N-(4-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, asthma, and irritable bowel syndrome. Another direction is to explore its effects on other ion channels and transporters, such as the voltage-gated potassium channel (Kv) and the glucose transporter (GLUT). N-(4-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide can also be used as a template for the development of new compounds with improved properties, such as higher solubility and specificity.
Wissenschaftliche Forschungsanwendungen
N-(4-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide has been extensively studied for its diverse applications in scientific research. It has been used as a tool to investigate the function of ion channels, such as the cystic fibrosis transmembrane conductance regulator (CFTR) channel, the calcium-activated chloride channel (CaCC), and the transient receptor potential (TRP) channel. N-(4-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide has also been used to study the function of transporters, such as the organic anion transporter (OAT) and the multidrug resistance-associated protein (MRP).
Eigenschaften
IUPAC Name |
N-(4-nitrophenyl)-4-pyrazol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3/c21-16(18-13-4-8-15(9-5-13)20(22)23)12-2-6-14(7-3-12)19-11-1-10-17-19/h1-11H,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHKVIPKGOHMAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4391654.png)
![4-cyano-2-fluoro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4391660.png)
![N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)propanamide](/img/structure/B4391662.png)
![3-[5-hydroxy-3-(4-methylphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-oxopropanenitrile](/img/structure/B4391675.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide](/img/structure/B4391679.png)
![5-bromo-2-chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4391691.png)


![N-(2,5-dichlorophenyl)-2-[4-(1-piperidinylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4391717.png)


![N-(4-chlorobenzyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4391730.png)

![N-(4-fluorobenzyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4391776.png)